molecular formula C11H15BrS B8001852 1-Bromo-2-n-pentylthiobenzene

1-Bromo-2-n-pentylthiobenzene

Cat. No.: B8001852
M. Wt: 259.21 g/mol
InChI Key: ZUWPHJVGBMIDFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination of benzene is typically carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene is then subjected to a nucleophilic substitution reaction with pentylthiol in the presence of a base such as sodium hydroxide to yield 1-Bromo-2-n-pentylthiobenzene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-n-pentylthiobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding benzene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution Reactions: 2-n-Pentylthiophenol, 2-n-Pentylthioaniline.

    Oxidation Reactions: 1-Bromo-2-n-pentylsulfoxidebenzene, 1-Bromo-2-n-pentylsulfonylbenzene.

    Reduction Reactions: 2-n-Pentylthiobenzene.

Scientific Research Applications

1-Bromo-2-n-pentylthiobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-n-pentylthiobenzene involves its interaction with various molecular targets The bromine atom and the pentylthio group can participate in electrophilic and nucleophilic interactions, respectively These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects

Comparison with Similar Compounds

    Bromobenzene: A simpler analog with only a bromine atom attached to the benzene ring.

    2-n-Pentylthiobenzene: Lacks the bromine atom but retains the pentylthio group.

    1-Bromo-2-methylthiobenzene: Features a methylthio group instead of a pentylthio group.

Uniqueness: 1-Bromo-2-n-pentylthiobenzene is unique due to the presence of both a bromine atom and a pentylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-bromo-2-pentylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWPHJVGBMIDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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